Semapimod
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Semapimod is synthesized through a multi-step process involving the formation of N,N’-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl] decanediamide tetrahydrochloride. The synthesis typically involves:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as nitration, reduction, and acylation.
Coupling Reactions: These intermediates are then coupled under specific conditions to form the final compound.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and employing efficient purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Semapimod undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Substitution reactions can introduce different substituents, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, potentially enhancing or diminishing its biological activity.
Scientific Research Applications
Semapimod has a wide range of scientific research applications:
Chemistry: Used as a model compound to study anti-inflammatory mechanisms and cytokine inhibition.
Biology: Investigated for its effects on macrophages and cytokine production.
Medicine: Explored for treating inflammatory diseases, autoimmune disorders, and certain infections.
Industry: Potential applications in developing new anti-inflammatory and immunomodulatory drugs.
Mechanism of Action
Semapimod exerts its effects primarily by inhibiting the uptake of arginine by inflammatory macrophages, which is essential for nitric oxide synthesis . It also inhibits the activation of p38 MAP kinase, suppressing the translation efficiency of tumor necrosis factor production . Additionally, it stimulates the vagus nerve, down-regulating inflammatory pathways via the cholinergic anti-inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A corticosteroid with anti-inflammatory and immunosuppressant properties.
Methotrexate: An immunosuppressant used in autoimmune diseases.
Infliximab: A monoclonal antibody that inhibits tumor necrosis factor-alpha.
Uniqueness of Semapimod
This compound is unique due to its multi-faceted mechanism of action, targeting both nitric oxide synthesis and p38 MAP kinase activation . Its ability to stimulate the vagus nerve and modulate the cholinergic anti-inflammatory pathway sets it apart from other anti-inflammatory agents .
Properties
CAS No. |
352513-83-8 |
---|---|
Molecular Formula |
C34H52N18O2 |
Molecular Weight |
744.9 g/mol |
IUPAC Name |
N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide |
InChI |
InChI=1S/C34H52N18O2/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52)/b45-19+,46-20+,47-21+,48-22+ |
InChI Key |
PWDYHMBTPGXCSN-VCBMUGGBSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C |
SMILES |
CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C |
352513-83-8 | |
Synonyms |
CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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